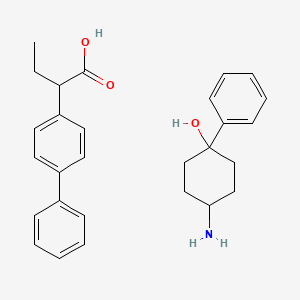![molecular formula C9H8N4OS B13793880 [5-(Aminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile CAS No. 623550-82-3](/img/structure/B13793880.png)
[5-(Aminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanedinitrile, [5-(aminomethylene)-3-ethyl-4-oxo-2-thiazolidinylidene]-(9CI) is a complex organic compound with a unique structure that includes a thiazolidinylidene ringIts molecular formula is C₇H₇N₃OS, and it has a molecular weight of 181.22 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, [5-(aminomethylene)-3-ethyl-4-oxo-2-thiazolidinylidene]-(9CI) typically involves the reaction of ethyl cyanoacetate with thiourea under basic conditions to form the thiazolidinylidene ring. The aminomethylene group is introduced through a subsequent reaction with formamide. The overall reaction conditions include:
Temperature: 80-100°C
Solvent: Ethanol or methanol
Catalyst: Sodium ethoxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: For controlled synthesis
Purification steps: Including recrystallization and chromatography to ensure high purity
Quality control: Using techniques like NMR and mass spectrometry to verify the structure and purity of the compound.
化学反应分析
Types of Reactions
Propanedinitrile, [5-(aminomethylene)-3-ethyl-4-oxo-2-thiazolidinylidene]-(9CI) undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature
Reduction: Sodium borohydride in methanol at 0-5°C
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted thiazolidinylidene derivatives.
科学研究应用
Propanedinitrile, [5-(aminomethylene)-3-ethyl-4-oxo-2-thiazolidinylidene]-(9CI) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Studied for its potential as an enzyme inhibitor
Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties
Industry: Used in the synthesis of dyes and pigments.
作用机制
The mechanism of action of Propanedinitrile, [5-(aminomethylene)-3-ethyl-4-oxo-2-thiazolidinylidene]-(9CI) involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include:
Inhibition of enzyme activity: By forming a stable complex with the enzyme
Interference with cellular processes: By disrupting the normal function of proteins and other biomolecules.
相似化合物的比较
Similar Compounds
Malononitrile: A simpler nitrile compound with similar reactivity
Cyanoacetonitrile: Another nitrile compound used in organic synthesis
Dicyanomethane: Known for its use in the synthesis of heterocyclic compounds
Uniqueness
Propanedinitrile, [5-(aminomethylene)-3-ethyl-4-oxo-2-thiazolidinylidene]-(9CI) is unique due to its thiazolidinylidene ring structure, which imparts specific chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
属性
CAS 编号 |
623550-82-3 |
|---|---|
分子式 |
C9H8N4OS |
分子量 |
220.25 g/mol |
IUPAC 名称 |
2-[5-(aminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C9H8N4OS/c1-2-13-8(14)7(5-12)15-9(13)6(3-10)4-11/h5H,2,12H2,1H3 |
InChI 键 |
KDERGSUQJZJGIO-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=O)C(=CN)SC1=C(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


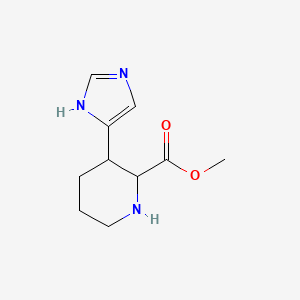
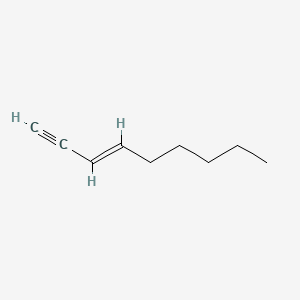
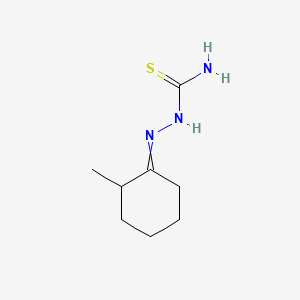
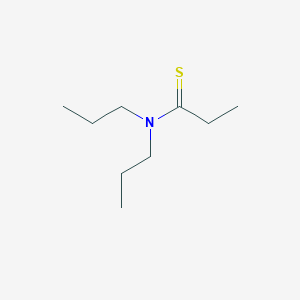
![3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B13793848.png)
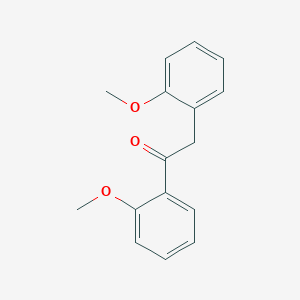
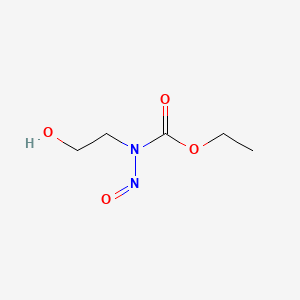
![1-Chloro-2-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B13793861.png)
![Benzenesulfonamide, N-[3-(dimethylamino)propyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-](/img/structure/B13793867.png)
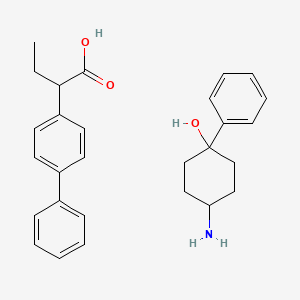
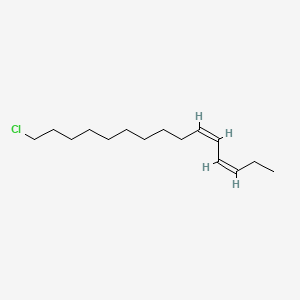
![(6-Hydroxy-5-methyl-2-bicyclo[2.2.1]heptanyl) 2-methylprop-2-enoate](/img/structure/B13793897.png)
![Methyl 4-(7-methyl-4-oxo-2-phenyl-4,7-dihydrofuro[2,3-b]pyridin-3-yl)benzoate](/img/structure/B13793902.png)
